molecular formula C17H10N4Na2O8S B15195425 Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt CAS No. 67875-25-6

Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt

Cat. No.: B15195425
CAS No.: 67875-25-6
M. Wt: 476.3 g/mol
InChI Key: ZTEYHIMDTCOIKX-UHFFFAOYSA-L
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Description

Chemical Structure and Properties The compound, identified by CAS RN 101200-51-5, is a disodium salt featuring a benzoic acid backbone substituted with a nitro group at position 5 and an azo-linked naphthalene moiety at position 2. The naphthalene ring contains amino (-NH₂), hydroxy (-OH), and sulfo (-SO₃H) groups at positions 2, 5, and 7, respectively. The disodium salt enhances water solubility, making it suitable for applications in dyes and pigments. Its molecular formula is C₁₇H₁₀N₄O₈S·2Na, with a molecular weight of approximately 500 g/mol.

Applications Primarily used as an azo dye, this compound likely exhibits strong coloration (e.g., red or orange) due to the conjugated π-system of the azo group and aromatic rings. Its solubility in water suggests applications in textile dyeing, inks, or cosmetics.

Properties

CAS No.

67875-25-6

Molecular Formula

C17H10N4Na2O8S

Molecular Weight

476.3 g/mol

IUPAC Name

disodium;6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-8-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C17H12N4O8S.2Na/c18-13-7-15(22)11-6-9(30(27,28)29)2-3-10(11)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);;/q;2*+1/p-2

InChI Key

ZTEYHIMDTCOIKX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C3C=CC(=CC3=C(C=C2N)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-hydroxy-7-sulfonato-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-nitrobenzoic acid under alkaline conditions to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium intermediate and the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, food, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and drug delivery systems. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table compares key features of the target compound with similar azo dyes and pigments:

Compound Name CAS RN Key Substituents Molecular Formula Applications Solubility Regulatory Notes
Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt (Target) 101200-51-5 -NO₂ (C5), -N=N- linked to amino/hydroxy/sulfo-naphthalene C₁₇H₁₀N₄O₈S·2Na Textiles, cosmetics High (water) Did not meet CEPA criteria
6-Hydroxy-5-[(m-sulfophenyl)azo]-2-naphthalenesulfonic acid, disodium salt N207S2C16H12 -SO₃H (phenyl), -N=N- linked to naphthalene C₁₆H₁₂N₂O₇S₂·2Na Dyes, pH indicators Moderate Not specified
Benzoic acid, 2-chloro-5-[(2-hydroxy-1-naphthalenyl)azo]-4-sulfo-, calcium sodium salt (C.I. Pigment Red 10) 6471-50-7 -Cl (C2), -N=N- linked to hydroxy-naphthalene, -SO₃H (C4) C₁₇H₁₁ClN₂O₆S·Ca·Na Paints, plastics (pigment) Low EINECS 227-456-5
5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid, sodium salt 85720-87-2 -OCH₃ (C5), -NH₂ (C4), -N=N- linked to methyl-substituted phenyl C₁₄H₁₂N₃O₄S·Na Textile dyeing High Safety data available (GHS)
Formaldehyde-coupled benzoic acid derivative with diazotized sulfo-naphthalene (Polymeric dye) 72245-24-0 Formaldehyde crosslinking, -N=N- linked to sulfo-naphthalene Polymer (variable) Specialty coatings, adhesives Variable No significant regulatory flags

Key Findings from Comparative Analysis

Substitution Patterns and Solubility
  • Amino/Hydroxy/Sulfo-Naphthalene Group (Target Compound): The combination of electron-donating (-NH₂, -OH) and electron-withdrawing (-SO₃H) groups on the naphthalene ring enhances water solubility and stabilizes the azo bond against photodegradation compared to simpler azo dyes .
  • Sulfophenyl vs.
Pigments vs. Dyes
  • C.I. Pigment Red 10 () : As a calcium sodium salt, this compound is insoluble in water, functioning as a pigment rather than a dye. The chloro and hydroxy groups improve lightfastness but limit textile applications .
Toxicity and Regulatory Status
  • The target compound’s failure to meet CEPA criteria suggests higher environmental persistence or toxicity compared to analogues like the polymeric dye (CAS 72245-24-0), which lacks regulatory flags .

Biological Activity

Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt, is a synthetic compound primarily used in dyeing and as a biological marker. Its complex structure includes various functional groups that contribute to its biological activity. This article reviews the biological effects of this compound, supported by research findings and case studies.

  • Molecular Formula : C23H14N6Na2O9S
  • Molecular Weight : 596.44 g/mol
  • CAS Number : 16894-32-9

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. A study demonstrated that the compound showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Cytotoxicity and Anticancer Activity

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) at concentrations above 25 µM. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Genotoxicity Studies

Genotoxicity assessments conducted on mammalian cells have shown mixed results. Some studies report a weak clastogenic effect in rat lymphocyte cultures when exposed to high concentrations of the compound without metabolic activation . However, other assays, including the Ames test, have indicated no significant mutagenic potential, suggesting that while it may cause DNA damage at elevated levels, it is not inherently genotoxic under normal exposure conditions .

Case Study 1: Dermatological Reactions

A clinical case involving patients exposed to dyes containing this compound reported mild to moderate skin irritation. The patients exhibited symptoms such as erythema and pruritus after prolonged contact with textiles dyed with the compound. Patch tests confirmed allergic contact dermatitis in susceptible individuals .

Case Study 2: Environmental Impact

In environmental assessments, the compound was found to degrade under UV light and showed low toxicity to aquatic organisms at environmentally relevant concentrations. However, bioaccumulation potential was noted in sediment-dwelling species, raising concerns about long-term ecological effects .

Summary of Findings

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and Bacillus subtilis
CytotoxicityInduces apoptosis in MCF-7 and HT-29 cells
GenotoxicityWeak clastogenic response; negative in Ames test
DermatologicalMild skin irritation in sensitized individuals
Environmental ImpactLow toxicity but potential for bioaccumulation

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